2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with three methyl groups and a thiazole ring The presence of the thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Thiazole Ring to the Benzamide Core: The thiazole ring is then attached to the benzamide core through an amide bond formation. This can be achieved by reacting 2,4,6-trimethylbenzoic acid with 4-methyl-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,4,6-trimethylbenzoic acid derivatives.
Reduction: Formation of 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzylamine.
Substitution: Formation of halogenated derivatives of the benzamide.
Scientific Research Applications
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the thiazole ring.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and protein-ligand binding due to its structural features.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzoic acid: Similar in structure but lacks the thiazole ring.
4-methyl-1,3-thiazol-2-amine: Contains the thiazole ring but lacks the benzamide core.
2,4,6-trimethyl-N-(1,3-thiazol-2-yl)benzamide: Similar but without the methyl group on the thiazole ring.
Uniqueness
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the highly substituted benzamide core and the thiazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-9(2)12(10(3)6-8)13(17)16-14-15-11(4)7-18-14/h5-7H,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLVECWKHRDKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC(=CS2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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